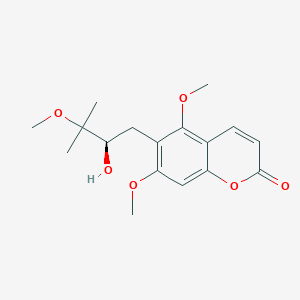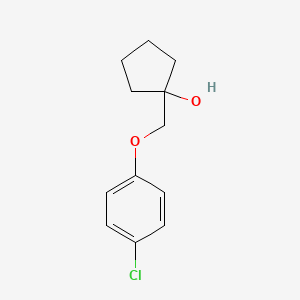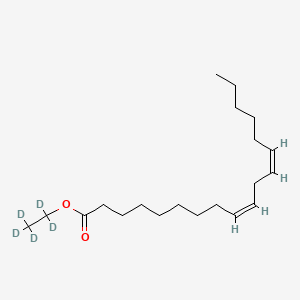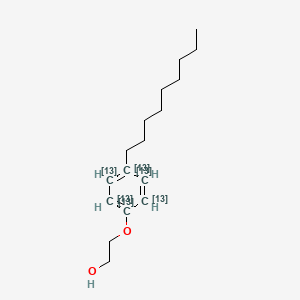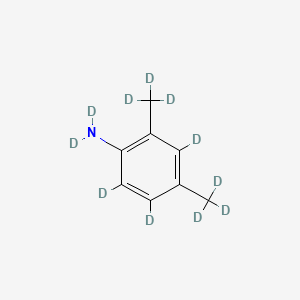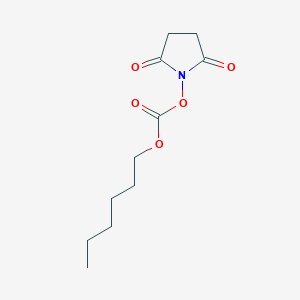
2,5-Dioxopyrrolidin-1-yl hexyl Carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl hexyl carbonate is a chemical compound that has garnered interest due to its versatile applications in various fields, including chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl hexyl carbonate typically involves the reaction of hexyl chloroformate with 2,5-dioxopyrrolidin-1-yl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl hexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and 2,5-dioxopyrrolidin-1-yl carbonate.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted hexyl carbonates can be formed.
Hydrolysis Products: The major products of hydrolysis are hexyl alcohol and 2,5-dioxopyrrolidin-1-yl carbonate.
科学研究应用
2,5-Dioxopyrrolidin-1-yl hexyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and in the formation of carbonates.
Biology: It is employed in the modification of biomolecules and in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl hexyl carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various synthetic applications to modify and protect functional groups in complex molecules .
相似化合物的比较
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a hexyl group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with a different functional group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl hexyl carbonate is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C11H17NO5 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) hexyl carbonate |
InChI |
InChI=1S/C11H17NO5/c1-2-3-4-5-8-16-11(15)17-12-9(13)6-7-10(12)14/h2-8H2,1H3 |
InChI 键 |
OAJILEUSJJQDFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


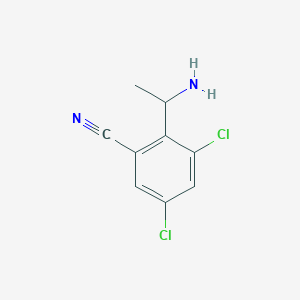

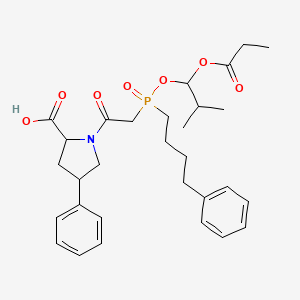
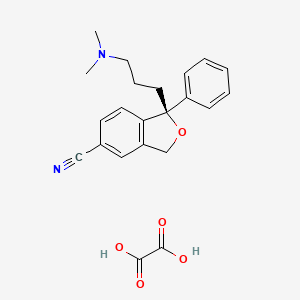
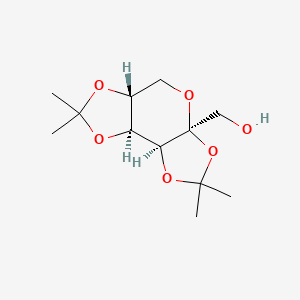
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
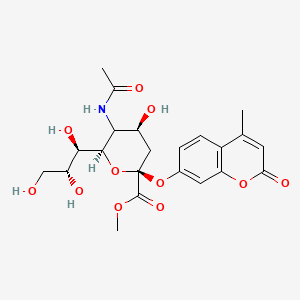
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
